molecular formula C38H48Cl2N4O4S B3321146 RG7112 Racemate CAS No. 1313611-29-8

RG7112 Racemate

Número de catálogo B3321146
Número CAS: 1313611-29-8
Peso molecular: 727.8
Clave InChI: QBGKPEROWUKSBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RG7112 is the first selective small-molecule MDM2 antagonist in clinical testing . It is a non-genotoxic oral p53 activator . The purpose of RG7112 is to optimize its dose and schedule, and a number of clinical pharmacology characteristics were explored in a multicenter trial in patients with advanced solid tumors .


Synthesis Analysis

The synthesis of RG7112 involves the optimization of Nutlin-3 with the aim of developing compounds with higher binding affinities to MDM2 and suitable pharmacokinetics for clinical development . All starting materials were commercially available and used without further purification .


Molecular Structure Analysis

RG7112 occupies the deep hydrophobic pocket in MDM2 by involving its 4-chlorophenyl groups to fill W23 and L26 pockets, and its ethoxy group sitting in the F19 pocket .


Chemical Reactions Analysis

RG7112 was administered to 116 patients (96 patients in Stratum A and 20 patients in Stratum B). All patients experienced at least one adverse event, and three dose-limiting toxicities were reported . Pharmacokinetic analysis indicated that twice-daily dosing enhanced daily exposure .


Physical And Chemical Properties Analysis

The 4,5-dimethyl substitution imparts greater structural rigidity to the imidazoline scaffold of RG7112 and blocks metabolic conversion to the inactive imidazole form . In addition to the enhanced binding properties, RG7112 exhibited significant improvements in pharmacologic properties .

Mecanismo De Acción

Target of Action

RG7112 Racemate is a potent and selective small-molecule antagonist of MDM2 . MDM2 is a negative regulator of the tumor suppressor p53 . In many human tumors, MDM2 is overproduced as a mechanism to restrict p53 function .

Mode of Action

RG7112 binds MDM2 with high affinity, blocking its interactions with p53 . A crystal structure of the RG7112–MDM2 complex revealed that the small molecule binds in the p53 pocket of MDM2, mimicking the interactions of critical p53 amino acid residues .

Biochemical Pathways

The primary biochemical pathway affected by RG7112 is the p53 pathway . When RG7112 binds to MDM2, it disrupts the negative feedback loop that MDM2 has on p53. This leads to the activation of p53, which then regulates multiple downstream genes implicated in cell-cycle control, apoptosis, DNA repair, and senescence .

Pharmacokinetics

In clinical pharmacology trials, the bioavailability of RG7112 was found to be enhanced slightly over twofold with a single-dose treatment, a high-fat/high-energy meal, and a new formulation under fasting condition . Following multiple-dose administrations, all four schedules yielded the comparable per-cycle (28-d) exposure (AUC), as designed . High-dose treatments of consecutive daily dosing for 5 and 3 days resulted in higher on-treatment-day exposure to RG7112 than both weekly and low-dose/long-duration (20-day) daily schedules .

Result of Action

Treatment of cancer cells expressing wild-type p53 with RG7112 activated the p53 pathway, leading to cell-cycle arrest and apoptosis . RG7112 showed potent antitumor activity against a panel of solid tumor cell lines . Its apoptotic activity varied widely with the best response observed in osteosarcoma cells with mdm2 gene amplification .

Action Environment

The action, efficacy, and stability of RG7112 can be influenced by various environmental factors. For instance, food (both high-fat and low-fat meals) and new formulation enhanced bioavailability . Furthermore, the effectiveness of RG7112 can vary depending on the specific type of cancer cells being targeted, as seen in the varying apoptotic activity across different solid tumor cell lines .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

RG7112 Racemate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in preclinical models and has shown promising results in inhibiting the growth and proliferation of cancer cells. However, this compound has some limitations for lab experiments. It is not effective in all cancer types and may have limited efficacy in certain tumors. In addition, it may have off-target effects that need to be carefully studied.

Direcciones Futuras

There are several future directions for the study of RG7112 Racemate. One direction is to further investigate its efficacy in different cancer types and to identify biomarkers that can predict its response. Another direction is to study its combination with other chemotherapeutic agents to enhance its efficacy. Additionally, the development of more potent and selective inhibitors of the p53-MDM2 interaction is an important future direction for cancer therapy.

Aplicaciones Científicas De Investigación

RG7112 Racemate has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the p53-MDM2 interaction, which leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells. This compound has been tested in preclinical studies on a variety of cancer types, including leukemia, lymphoma, breast, colon, and lung cancer.

Safety and Hazards

All patients experienced at least one adverse event, and three dose-limiting toxicities were reported .

Análisis Bioquímico

Biochemical Properties

RG7112 Racemate plays a significant role in biochemical reactions, particularly in the p53 pathway . It interacts with the MDM2 protein, a negative regulator of p53 stability . This compound binds to MDM2, blocking its interactions with p53 and thus reactivating p53 in cancer cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating the p53 pathway, leading to cell-cycle arrest and apoptosis . The effects of this compound vary widely across different cell lines, with the most potent apoptotic activity observed in osteosarcoma cells with MDM2 gene amplification .

Molecular Mechanism

The mechanism of action of this compound involves its high-affinity binding to MDM2, which blocks the interaction between MDM2 and p53 . This binding mimics the interactions of critical p53 amino acid residues, effectively reactivating p53 in cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to cause dose-dependent changes in proliferation/apoptosis biomarkers, as well as tumor inhibition and regression . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High-dose treatments of consecutive daily dosing for 5 and 3 days resulted in higher on-treatment-day exposure to RG7112 than both weekly and low-dose/long-duration (20-day) daily schedules .

Transport and Distribution

It is known that this compound can penetrate tumor cells in vivo .

Subcellular Localization

Given its role in the p53 pathway, it is likely that this compound interacts with cellular components in the nucleus where the p53 protein is primarily located .

Propiedades

IUPAC Name

[2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKPEROWUKSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

727.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
RG7112 Racemate
Reactant of Route 2
RG7112 Racemate
Reactant of Route 3
RG7112 Racemate
Reactant of Route 4
Reactant of Route 4
RG7112 Racemate
Reactant of Route 5
Reactant of Route 5
RG7112 Racemate
Reactant of Route 6
RG7112 Racemate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.